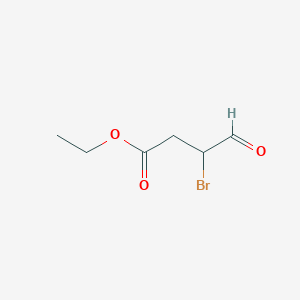![molecular formula C13H15N5O2 B6463398 7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640873-76-1](/img/structure/B6463398.png)
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (also known as “CPPD”) is a synthetic compound that has been used in scientific research for a variety of purposes. CPPD has been studied for its potential applications in medicine, biochemistry, and pharmacology. It is a versatile molecule that can be used to study a variety of biochemical and physiological processes. CPPD has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems.
科学的研究の応用
CPPD has been used in a variety of scientific research applications. It has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems. CPPD has also been used to study the effects of environmental toxins on biological systems. It has been used to study the effects of various drugs and compounds on the nervous system, as well as the effects of various drugs and compounds on the cardiovascular system.
作用機序
The exact mechanism of action of CPPD is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It has also been suggested that CPPD may act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate protein-protein interactions.
Biochemical and Physiological Effects
CPPD has been studied for its potential to modulate various biochemical and physiological processes. It has been studied for its potential to modulate various receptors, such as the serotonin 5-HT2A receptor. It has also been studied for its potential to modulate the activity of various enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate various protein-protein interactions.
実験室実験の利点と制限
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, CPPD is relatively non-toxic and has low solubility, making it suitable for use in a variety of laboratory experiments. However, CPPD does have some limitations. It is not as potent as some other compounds, and it has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
The potential applications of CPPD are far-reaching and there are many possible future directions for research. CPPD could be further studied for its potential to modulate various receptors, enzymes, and protein-protein interactions. In addition, CPPD could be further studied for its potential to modulate the activity of various drugs and compounds. CPPD could also be studied for its potential to modulate the activity of various environmental toxins. Finally, CPPD could be studied for its potential to modulate the activity of various hormones and other biochemical and physiological processes.
合成法
CPPD can be synthesized via a variety of methods. One common method is to react 1,3,7-triazaspiro[4.4]nonane-2,4-dione with 6-cyclopropylpyrimidine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Other methods for synthesizing CPPD include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted reactions.
特性
IUPAC Name |
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-13(17-12(20)16-11)3-4-18(6-13)10-5-9(8-1-2-8)14-7-15-10/h5,7-8H,1-4,6H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIZFXVJZBTTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)

![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![2-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463378.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)